molecular formula C7H2Cl2F4 B1627775 4-Chloro-2,3,5,6-tetrafluorobenzylchloride CAS No. 60903-83-5

4-Chloro-2,3,5,6-tetrafluorobenzylchloride

Cat. No.: B1627775
CAS No.: 60903-83-5
M. Wt: 232.99 g/mol
InChI Key: JFJHGLHUIPYFAE-UHFFFAOYSA-N
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Description

4-Chloro-2,3,5,6-tetrafluorobenzylchloride is a chemical compound with the molecular formula C7H2Cl2F4. It is a derivative of benzyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3,5,6-tetrafluorobenzylchloride typically involves the chlorination and fluorination of benzyl chloride. One common method includes the reaction of benzyl chloride with chlorine gas in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of chlorine and fluorine gases. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3,5,6-tetrafluorobenzylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzyl chloride moiety can be substituted by other nucleophiles, such as amines or alcohols, to form different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide, ammonia, or primary amines. These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted benzyl derivatives.

    Oxidation Reactions: Benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Benzyl alcohol derivatives.

Scientific Research Applications

4-Chloro-2,3,5,6-tetrafluorobenzylchloride is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2,3,5,6-tetrafluorobenzylchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the type of interaction. The pathways involved often include covalent bonding with active sites or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,3,5,6-tetrafluorobenzylchloride is unique due to the presence of both chlorine and multiple fluorine atoms on the benzyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various specialized applications .

Properties

IUPAC Name

1-chloro-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4/c8-1-2-4(10)6(12)3(9)7(13)5(2)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJHGLHUIPYFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)Cl)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590726
Record name 1-Chloro-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60903-83-5
Record name Benzene, 1-chloro-4-(chloromethyl)-2,3,5,6-tetrafluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60903-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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